Methyl 9-oxononanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 9-oxononanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-13-10(12)8-6-4-2-3-5-7-9-11/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLYDLZRFNYHHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172913 | |
| Record name | Nonanoic acid, 9-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1931-63-1 | |
| Record name | Nonanoic acid, 9-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001931631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 9-oxononanoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53771 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nonanoic acid, 9-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for Methyl 9 Oxononanoate
Oxidative Cleavage Approaches
Oxidative cleavage represents a primary strategy for the synthesis of Methyl 9-oxononanoate (B1257084). This method involves the breaking of carbon-carbon double bonds in precursor molecules through oxidation.
Ozonolysis of Methyl Oleate (B1233923)
Ozonolysis is a prominent method for the synthesis of Methyl 9-oxononanoate, utilizing methyl oleate as a starting material. This process involves the cleavage of the carbon-carbon double bond in methyl oleate by ozone. wikipedia.org
The ozonolysis of methyl oleate can be optimized to achieve high yields of this compound. In one instance, reductive ozonolysis of a pentane (B18724) solution of methyl oleate at -70°C yielded 82 mol% of this compound. google.com Another study achieved a 93% yield of this compound by bubbling an ozone/oxygen mixture through a solution of methyl oleate and anhydrous 4-methylmorpholine (B44366) N-oxide in dichloromethane (B109758) at -78°C, followed by purification. nih.gov Optimal conditions for the combined ozonation and oxygenolysis process have been identified as an ozonation temperature of 10-13°C and an oxygenolysis temperature of 90-95°C for 2.5 hours, resulting in yields exceeding 78%.
Table 1: Ozonolysis Conditions and Yields for this compound
| Reactant | Solvent | Temperature | Reagents | Yield |
| Methyl Oleate | Pentane | -70°C | Ozone | 82 mol% |
| Methyl Oleate | Dichloromethane | -78°C | Ozone/Oxygen, 4-methylmorpholine N-oxide | 93% |
| Methyl Oleate | Not specified | 10-13°C (ozonation), 90-95°C (oxygenolysis) | Ozone, Oxygen | >78% |
The ozonolysis of alkenes like methyl oleate proceeds through a well-established mechanism. wikipedia.org Ozone first adds to the double bond to form an unstable primary ozonide (molozonide). This intermediate then rapidly rearranges to a more stable secondary ozonide (Criegee ozonide). copernicus.org Subsequent workup of the ozonide cleaves it into the desired carbonyl products. wikipedia.org In the case of methyl oleate, ozonolysis leads to the formation of two primary Criegee intermediates along with nonanal (B32974) and this compound. Studies on the ozonolysis of methyl oleate particles have indicated that the reaction is limited by the diffusion of ozone and occurs within the bulk of the particles. nih.gov
While ozonolysis is a powerful synthetic tool, it presents significant environmental, health, and safety challenges. tapi.com Ozone is toxic and potentially explosive, especially when mixed with flammable solvents, necessitating strict precautionary measures. tapi.comresearchgate.net The large-scale application of batch ozonolysis is often considered too hazardous. tapi.com To mitigate these risks, continuous flow ozonolysis has been developed as a safer alternative. tapi.comacs.org This approach minimizes the amount of ozone present at any given time and allows for controlled reaction conditions. tapi.com Furthermore, excess ozone can be catalytically decomposed back into oxygen, reducing its environmental impact. tapi.com The development of alternative, selective, and low-energy catalytic protocols is also being explored to reduce the reliance on large-scale ozone usage in industrial applications. researchgate.net
Catalytic Epoxide Cleavage of Methyl 9,10-Epoxystearate (B1258512)
An alternative pathway to this compound involves the catalytic oxidative cleavage of methyl 9,10-epoxystearate, which is itself derived from the epoxidation of methyl oleate. This method offers a route that can be performed under milder conditions compared to traditional ozonolysis.
A notable heterogeneous catalyst for the oxidative cleavage of methyl 9,10-epoxystearate is tungsten trioxide supported on mesoporous silica (B1680970) (WO₃/MCM-41). This catalyst, in the presence of hydrogen peroxide as an oxidant, facilitates the efficient cleavage of the epoxide. The reaction proceeds via an acid-catalyzed ring-opening of the epoxide to form a diol intermediate, which then undergoes β-scission to yield this compound and nonanal.
Studies have shown that this catalytic system can achieve a 78.4% yield of this compound under optimized conditions. The catalyst's high surface area (850 m²/g) and Brønsted acid sites are key to its exceptional performance. Furthermore, the WO₃/MCM-41 catalyst demonstrates good stability, retaining over 90% of its activity after five reuse cycles. Another catalytic system utilizing WO₃ and mesoporous SnO₂ in a solvent-free "release and capture" system has also been developed, achieving an 80% aldehyde yield with complete conversion of the starting material. rsc.org This system also exhibits excellent reusability. rsc.org
Table 2: Catalytic Cleavage of Methyl 9,10-Epoxystearate
| Catalyst System | Oxidant | Temperature | Reaction Time | Yield of this compound |
| WO₃/MCM-41 | Hydrogen Peroxide | 80°C | 20 minutes | 78.4% |
| WO₃/mesoporous SnO₂ | Hydrogen Peroxide | 70°C | 20 minutes | 80% (total aldehydes) |
Heterogeneous Catalysis Systems (e.g., WO₃/MCM-41)
Catalyst Characterization and Performance Metrics
The catalytic synthesis of this compound often relies on heterogeneous catalysts designed for the oxidative cleavage of epoxidized fatty acid esters. Tungsten-based catalysts, particularly tungsten trioxide (WO₃) supported on mesoporous silica like MCM-41, are prominent. The WO₃/MCM-41 catalyst is effective in facilitating the cleavage of methyl 9,10-epoxystearate using hydrogen peroxide as the oxidant.
Another class of catalysts investigated for this transformation is based on niobium(V) oxide (Nb₂O₅). mdpi.com Studies have shown that the crystalline structure and surface properties of Nb₂O₅ catalysts, which can be altered by calcination at different temperatures (e.g., 900 °C), significantly influence their reactivity. mdpi.com The activity of these catalysts is linked to the presence of specific niobium-oxygen systems (like NbO₄ and NbO₆) and surface defects that act as reaction sites. mdpi.com The performance of these catalysts is evaluated based on the conversion of the starting material and the selectivity towards this compound. For instance, a WO₃/MCM-41 system has demonstrated high efficiency under mild conditions.
| Catalyst System | Starting Material | Key Performance Metric | Source |
|---|---|---|---|
| WO₃/MCM-41 | Methyl 9,10-epoxystearate | Achieved 78.4% yield of this compound. | |
| Niobium(V) Oxide (HY340-900) | Methyl linoleate (B1235992) | Demonstrated high reactivity and production of this compound. mdpi.com | mdpi.com |
| Supported Gold (Au) NPs | Vicinal dihydroxy derivatives of methyl oleate | Effective for oxidative cleavage to monocarboxylic acids using O₂. rsc.org | rsc.org |
Optimal Reaction Parameters (Temperature, Time, Catalyst Loading, Oxidant Ratio)
The efficiency of this compound synthesis is highly dependent on reaction parameters. For the WO₃/MCM-41 catalyzed oxidative cleavage of methyl 9,10-epoxystearate, optimal conditions have been identified to achieve high yields in a short duration. One study reported a 78.4% yield at a temperature of 80°C within just 20 minutes.
In the case of niobium(V) oxide catalysts, the reaction using the HY340-900/H₂O₂ system for methyl linoleate oxidation was also conducted at 80°C, with reaction progress monitored over 60 minutes. mdpi.com The optimization of parameters such as catalyst loading and the ratio of oxidant (hydrogen peroxide) to the substrate is crucial for maximizing yield and minimizing side reactions. While homogeneous catalysis with zinc(II) has been optimized for fatty acid esterification, showing yield dependence on catalyst loading (0.1 to 2.5 mol%) and reaction time, these conditions are for a different reaction type. acs.org
| Catalyst System | Temperature | Time | Yield | Source |
|---|---|---|---|---|
| WO₃/MCM-41 | 80°C | 20 minutes | 78.4% | |
| Niobium(V) Oxide (HY340-900) | 80°C | 60 minutes | High reactivity observed | mdpi.com |
| Reductive Ozonolysis | -70°C | 30 minutes (DMS workup) | 82 mol% | google.com |
Green Chemistry Principles in Catalytic Synthesis
The synthesis of this compound, particularly through catalytic oxidative cleavage, aligns with several principles of green chemistry. A major advantage is the use of renewable feedstocks, such as fatty acid methyl esters derived from vegetable oils like rapeseed oil. rsc.org This reduces reliance on petrochemical sources.
Furthermore, the use of hydrogen peroxide (H₂O₂) as the oxidizing agent is a key green feature, as its only byproduct is water. acs.org The application of heterogeneous catalysts like WO₃/MCM-41 is also beneficial. Compared to homogeneous acid catalysts (e.g., H₂SO₄), these solid catalysts reduce corrosion risks, are more easily separated from the reaction mixture, and can often be recycled, eliminating the need for neutralization steps. acs.org This approach contributes to a more sustainable and environmentally friendly manufacturing process. rsc.org
Homogeneous Catalysis Approaches
While heterogeneous catalysis offers advantages, homogeneous systems are also employed for the synthesis of this compound. Ozonolysis of methyl oleate is a significant homogeneous method that directly cleaves the carbon-carbon double bond to form this compound and nonanal. google.com This process, however, typically requires cryogenic temperatures (e.g., -78°C) and a reductive workup step. google.com
Traditional homogeneous acid catalysts like sulfuric acid (H₂SO₄) can be used for the ring-opening of epoxides, but they present challenges such as equipment corrosion and the need for subsequent neutralization, which complicates product purification and generates waste. core.ac.uk Some research also points to the use of homogeneous zinc(II) catalysts, although these have been primarily studied for fatty acid esterification rather than oxidative cleavage. acs.org
Reaction Mechanism of Epoxide Ring-Opening and β-Scission
The primary catalytic pathway to this compound from methyl oleate involves two key steps. First, methyl oleate is epoxidized to form methyl 9,10-epoxystearate. The subsequent and crucial step is the cleavage of this epoxide.
Oxidative Cleavage of Fatty Acid Methyl Esters from Renewable Resources
The production of this compound is a prime example of valorizing renewable resources. The process starts with fatty acid methyl esters, such as methyl oleate or methyl linoleate, which are readily available from plant oils like rapeseed and soy. mdpi.comrsc.org
The central reaction is the oxidative cleavage of the carbon-carbon double bond within the fatty acid chain. rsc.org Two main approaches are utilized:
Ozonolysis : This is a direct method where ozone (O₃) breaks the double bond of methyl oleate. A subsequent workup, for example with dimethyl sulfide (B99878) (DMS), reduces the ozonide intermediate to yield this compound and nonanal. google.com One documented procedure achieved an 82 mol% yield of the desired product. google.com
Two-Step Catalytic Cleavage : This more common method first involves the epoxidation of the double bond to create methyl 9,10-epoxystearate. This epoxide is then cleaved using a catalyst (such as WO₃/MCM-41 or Nb₂O₅) and an oxidant like hydrogen peroxide. mdpi.com This pathway is often favored for its use of milder conditions and greener reagents compared to ozonolysis.
These methods transform long-chain fatty acids into shorter, functionalized molecules like this compound, which serve as valuable precursors for polymers and other specialty chemicals. rsc.orgnih.gov
Condensation and Acylation Reactions
This compound and its derivatives are versatile intermediates in organic synthesis, particularly in condensation and acylation reactions to create more complex molecules. The carboxylic acid end of the molecule can be converted into a more reactive acyl chloride, methyl 9-chloro-9-oxononanoate. mdpi.comnih.gov
This acyl chloride is a key reactant in several named reactions:
Friedel-Crafts Acylation : Methyl 9-chloro-9-oxononanoate can be reacted with aromatic compounds, such as N-methyl indole (B1671886), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). mdpi.comresearchgate.net This reaction attaches the nine-carbon acyl chain to the aromatic ring, forming a new carbon-carbon bond and producing compounds like methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate. mdpi.com
Schotten-Baumann Reaction : This type of reaction involves the acylation of amines. Methyl 9-chloro-9-oxononanoate has been reacted with various amino-heterocycles, including 2-aminothiazole (B372263) and aminopyridines, to form amide bonds. nih.govresearchgate.netmdpi.com
Under certain conditions, such as alkaline environments, the aldehyde group of this compound can participate in side reactions like aldol (B89426) condensation, where it reacts with another molecule of itself. rsc.org
Schotten-Baumann-Type Condensation Pathways
The Schotten-Baumann reaction provides a pathway to synthesize derivatives of this compound, particularly for the formation of amide bonds. This type of reaction typically involves the use of an acyl chloride, which reacts with an amine in the presence of a base. In the context of this compound, its precursor, 9-methoxy-9-oxononanoic acid, is first converted to the more reactive acyl chloride, methyl 9-chloro-9-oxononanoate.
This reactive intermediate can then be coupled with various aza-heterocycles, such as aminopyridines, aminopyrimidines, or 2-aminothiazole, to form amide linkages. researchgate.netresearchgate.net The reaction between methyl 9-chloro-9-oxononanoate and 2-aminothiazole, for example, is conducted in a solvent like dichloromethane to yield Methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate. researchgate.netgrafiati.com Research has shown this particular synthesis results in a 43% yield after purification via silica gel chromatography.
Table 1: Schotten-Baumann-Type Reaction for this compound Derivative
| Reactant 1 | Reactant 2 | Product | Yield |
|---|
Friedel-Crafts Acylation Strategies
Friedel-Crafts acylation is a fundamental and widely used method in organic synthesis to introduce an acyl group to an aromatic ring. mdpi.comresearchgate.net This electrophilic substitution reaction is instrumental in creating C-C bonds and producing keto derivatives that can be further transformed. mdpi.comresearchgate.net The reaction is employed in the synthesis of various derivatives of this compound, particularly for creating hybrid molecules with potential applications in medicinal chemistry. mdpi.comresearchgate.net
Acylation with Methyl 9-chloro-9-oxononanoate
A prominent application of this strategy is the synthesis of Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate. mdpi.comresearchgate.netresearchgate.net This synthesis is achieved through the Friedel-Crafts acylation of N-methyl indole with methyl 9-chloro-9-oxononanoate. mdpi.comresearchgate.netdntb.gov.ua The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and carried out in a solvent like chloroform (B151607) at room temperature. mdpi.comresearchgate.net
The process involves dissolving methyl 9-chloro-9-oxononanoate in chloroform, followed by the addition of AlCl₃. mdpi.com After stirring, N-methyl indole is added to the mixture. mdpi.com The reaction proceeds for several hours and is then quenched with water and a sodium bicarbonate solution. mdpi.comresearchgate.net Following extraction and purification by column chromatography, the final product is obtained with a reported yield of 40%. mdpi.comresearchgate.net
Table 2: Friedel-Crafts Acylation for this compound Derivative
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Product | Yield |
|---|
Regioselectivity in Aromatic Substitution
A key aspect of the Friedel-Crafts acylation involving substituted aromatic rings is regioselectivity. In the case of the acylation of 1-substituted indoles, the reaction demonstrates high regioselectivity, with the acyl group being attached at the C-3 position of the indole ring. mdpi.comresearchgate.net This specific substitution pattern is crucial as the resulting 3-acylindole structures are key motifs in many alkaloids, drugs, and pharmaceutical agents, including potential anticancer compounds. mdpi.comresearchgate.net
Biocatalytic Synthesis Routes
Biocatalytic methods offer an alternative, environmentally conscious approach to producing this compound and its precursors, utilizing enzymes to perform specific chemical transformations. nih.gov These routes often start from renewable resources like fatty acids. nih.gov
Lipoxygenase-Mediated Oxidation
Lipoxygenases (LOXs) are enzymes that catalyze the regiospecific and stereospecific insertion of molecular oxygen into polyunsaturated fatty acids that contain a 1,4-pentadiene (B1346968) moiety. researchgate.net This oxidation is a critical first step in the biocatalytic synthesis of 9-oxononanoic acid, the precursor to this compound. nih.gov
One established pathway uses a 9S-lipoxygenase from Solanum tuberosum (St-LOX1) to catalyze the conversion of linoleic acid into 9S-hydroperoxy-octadecadienoic acid (9S-HPODE). nih.gov This lipoxygenase-mediated oxidation forms a hydroperoxide intermediate, which is then subjected to cleavage in a subsequent enzymatic step. nih.gov While this biocatalytic route is feasible, it has been noted to suffer from relatively low yields (30-40%) and require long reaction times of over 24 hours.
Enzymatic Cleavage Mechanisms
Following the initial oxidation, the hydroperoxide intermediate is cleaved to form the final product. This cleavage can be achieved through different enzymatic mechanisms.
A well-documented method involves a hydroperoxide lyase. nih.gov In a two-step, one-pot process, the 9S-HPODE intermediate generated by lipoxygenase is cleaved by a 9/13-hydroperoxide lyase from Cucumis melo (Cm-9/13HPL). nih.gov This enzymatic cascade efficiently produces 9-oxononanoic acid with a high yield of 73%. nih.gov The lyase has a strong preference for the 9S-HPODE enantiomer. nih.gov
Another pathway involves the oxidative cleavage of lipid hydroperoxides through the β-scission of alkoxyl radicals. In lipid peroxidation processes, 9-hydroperoxy-octadecadienoic acid (9-OOH) can be cleaved to generate this compound along with other short-chain aldehydes.
Thermal Degradation Methods for Keto-Ester Formation
The synthesis of this compound can be achieved through various thermal degradation pathways. These methods typically involve the high-temperature decomposition of larger molecules, such as fatty acid derivatives, to yield the target keto-ester among other products. The efficiency and selectivity of these reactions are highly dependent on the precursor molecule and the specific thermal conditions applied.
One significant pathway involves the thermal decomposition of hydroperoxides derived from unsaturated fatty acid esters. For instance, the thermal degradation of methyl oleate hydroperoxides is a known route for producing this compound. researchgate.net During the autoxidation of oleate, four primary isomeric hydroperoxides are formed, located at carbons 8, 9, 10, and 11 of the fatty acid chain. aocs.org At elevated temperatures, these hydroperoxides are unstable and readily decompose. aocs.org The thermal decomposition of these hydroperoxides in the injector port of a gas chromatograph has been shown to yield a variety of volatile compounds, with this compound being a major product. researchgate.net This process, known as β-scission, involves the cleavage of the alkoxy radical on either side of the carbon atom bearing the oxygen. aocs.org Specifically, the decomposition of the 9- and 10-hydroperoxides of methyl oleate are key to the formation of this compound. aocs.org
Similarly, more complex hydroperoxide derivatives also yield this compound upon thermal treatment. Research on the thermal decomposition of isomeric methyl (12S, 13S)-(E)-12,13-epoxy-9-hydroperoxy-10-octadecenoates at 210°C demonstrated that this compound is one of the most prominent scission products. researchgate.net This indicates that even with additional functional groups present on the fatty acid chain, the thermal cleavage leading to the formation of the C9 keto-ester remains a favorable pathway.
Pyrolysis, a specific form of thermal degradation in an inert atmosphere, has also been employed to generate this compound. The pyrolysis of methyl ricinoleate (B1264116) at a high temperature of 550°C results in a complex mixture of products, including this compound. researchgate.net The yield of this compound was observed to vary with the heating rate, suggesting that the reaction kinetics play a crucial role in the product distribution. researchgate.net
The formation of this compound is also a notable occurrence during the high-temperature conditions of deep-frying. aocs.orgopenagrar.de In this process, cooking oils rich in unsaturated fatty acids undergo thermal oxidation, leading to the formation of fatty acid hydroperoxides which then degrade to form shorter-chain compounds. aocs.orgopenagrar.de this compound has been identified as a major aldehydic fatty acid derivative in used frying oils. openagrar.de
Furthermore, the controlled thermal cleavage of β-hydroxy hydroperoxides has been reported as a method to produce this compound with high selectivity.
The following table summarizes the key findings from research on the thermal degradation methods for the formation of this compound.
| Precursor | Thermal Method | Temperature | Key Findings |
| Methyl oleate hydroperoxides | Thermal Decomposition | High (e.g., GC injector port) | This compound is a major volatile product. researchgate.net |
| Isomeric methyl (12S, 13S)-(E)-12,13-epoxy-9-hydroperoxy-10-octadecenoates | Thermal Decomposition | 210°C | This compound is a prominent scission product. researchgate.net |
| Methyl ricinoleate | Pyrolysis | 550°C | This compound is among the products, with yields varying with heating rates. researchgate.net |
| Unsaturated fatty acids in cooking oil | Deep-frying | High (frying temperatures) | This compound is a major degradation product. aocs.orgopenagrar.de |
| β-hydroxy hydroperoxides | Thermal Cleavage | Not specified | Can yield this compound with high selectivity. |
Chemical Reactivity and Derivatization of Methyl 9 Oxononanoate
Transformations at the Ketone Moiety
The carbonyl group of the ketone is a primary site for chemical modifications, readily undergoing reduction and nucleophilic addition reactions.
The ketone functionality of methyl 9-oxononanoate (B1257084) can be selectively reduced to a secondary alcohol, yielding methyl 9-hydroxynonanoate. This transformation is a key step in the synthesis of monomers for the polymer industry. rsc.org Common reducing agents for this purpose include sodium borohydride (B1222165) and lithium aluminum hydride.
A sustainable approach for producing methyl 9-hydroxynonanoate involves the oxydoreductive cleavage of fatty acid methyl esters from sources like rapeseed oil, followed by a reduction step. rsc.org This method is advantageous as it operates under mild, solvent-free conditions at room temperature and generates valuable by-products. rsc.org
Table 1: Reduction of Methyl 9-oxononanoate
| Product | Reagent(s) | Significance |
| Methyl 9-hydroxynonanoate | Sodium borohydride, Lithium aluminum hydride | Precursor for polymer synthesis. rsc.org |
The electrophilic carbon of the ketone group is susceptible to attack by various nucleophiles, leading to the formation of addition products. This reactivity is fundamental to its role as an intermediate in organic synthesis.
One significant application of this reactivity is the addition of Grignard reagents. This reaction allows for the introduction of a wide variety of alkyl or aryl groups, leading to the formation of tertiary alcohols. For instance, the reaction of this compound with specific Grignard reagents is the initial step in the synthesis of various hydroxy-fatty acid methyl esters. nih.gov This method has been employed to create a library of derivatives for studying the structure-activity relationships of anti-inflammatory fatty acid amides. nih.govresearchgate.net
The ketone can also react with nucleophiles such as amino groups from amino acids or proteins, forming adducts that can influence biological processes. google.com
Table 2: Nucleophilic Addition to the Ketone Moiety of this compound
| Nucleophile | Product Type | Example Application |
| Grignard Reagents (R-MgX) | Tertiary Alcohols | Synthesis of 9-hydroxy stearic acid derivatives. nih.gov |
| Amines (from amino acids/proteins) | Adducts | Modification of biomolecules. google.com |
Transformations at the Ester Moiety
The methyl ester group offers another site for chemical modification, primarily through nucleophilic substitution reactions.
The ester functionality can undergo nucleophilic acyl substitution, allowing for the conversion of the methyl ester into other esters (transesterification) or other functional groups. While the primary focus of many studies is on the reactivity of the ketone, the ester group provides an additional handle for derivatization. For example, under certain conditions, transesterification of related ester-acetal compounds can be achieved with various alcohols in the presence of a catalyst. google.com
Functionalization for Advanced Molecular Architectures
The dual reactivity of this compound makes it an excellent starting material for constructing more complex molecules, particularly those incorporating nitrogen-containing functionalities.
A common strategy for creating advanced molecular architectures involves the conversion of the ester group to a carboxylic acid, followed by transformation into a more reactive acyl chloride. This intermediate, methyl 9-chloro-9-oxononanoate, readily reacts with various amines to form amide bonds. researchgate.netnih.gov
This approach has been extensively used to synthesize novel hybrid molecules with potential biological activity. For instance, a series of aza-heterocyclic derivatives have been synthesized by reacting methyl 9-chloro-9-oxononanoate with aminopyridines and aminopyrimidines in a Schotten-Baumann type reaction. nih.gov Similarly, reaction with 2-aminothiazole (B372263) yields methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate. mdpi.comresearchgate.net These syntheses are often inspired by the structures of known bioactive compounds, such as histone deacetylase (HDAC) inhibitors. nih.govresearchgate.net
The yields for these amidation reactions can vary, with reported yields for some aza-heterocyclic derivatives ranging from 20% to 55%. nih.gov The purification of the resulting amide products is typically achieved by silica (B1680970) gel column chromatography. nih.govmdpi.com
Table 3: Synthesis of Amide Derivatives from this compound Precursor
| Amine Reagent | Product Example | Reaction Type | Reported Yield (%) |
| Aminopyridines | Methyl 9-oxo-9-(pyridin-4-ylamino)nonanoate | Schotten-Baumann | 20-55 nih.gov |
| Aminopyrimidines | Methyl 9-oxo-9-(pyrimidin-2-ylamino)nonanoate | Schotten-Baumann | 20-55 nih.gov |
| 2-Aminothiazole | Methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate | Schotten-Baumann | 43 mdpi.com |
| N-methyl indole (B1671886) | Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate | Friedel-Crafts acylation | Not specified researchgate.net |
Indole Hybridization via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. In the context of this compound, its derivative, methyl 9-chloro-9-oxononanoate, serves as the acylating agent. This intermediate is readily prepared from this compound and is then reacted with an aromatic substrate, such as an indole, in the presence of a Lewis acid catalyst.
Research has demonstrated the successful synthesis of methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate through this method. mdpi.comresearchgate.net The reaction involves the acylation of N-methyl indole with methyl 9-chloro-9-oxononanoate. The process is conducted in chloroform (B151607) at room temperature, utilizing aluminum chloride (AlCl₃) as the catalyst. mdpi.com The reaction proceeds with regioselectivity, with the acylation occurring at the C3 position of the indole ring, a common feature in Friedel-Crafts reactions with 1-substituted indoles. mdpi.com
The reaction mixture is typically stirred for a few hours, and upon completion, the product is isolated and purified using column chromatography. mdpi.com This synthetic route provides a direct method for linking the nine-carbon chain of this compound to an indole nucleus, yielding a hybrid molecule that incorporates structural features from both starting materials. mdpi.com
Table 1: Reaction Details for the Friedel-Crafts Acylation of N-methyl Indole with Methyl 9-chloro-9-oxononanoate
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield (%) |
| N-methyl indole | Methyl 9-chloro-9-oxononanoate | AlCl₃ | Chloroform | 3 hours | 40 |
Hybrid Compounds with Heterocyclic Moieties
The derivatization of this compound extends beyond indole hybridization to include the synthesis of hybrid compounds with various other heterocyclic moieties. These syntheses often employ a Schotten-Baumann-type reaction, where an acyl chloride reacts with an amine in the presence of a base. In this case, methyl 9-chloro-9-oxononanoate, derived from this compound, is the key acylating agent.
A series of novel heterocyclic derivatives have been synthesized by reacting methyl 9-chloro-9-oxononanoate with aminopyridines and aminopyrimidines. nih.gov This approach allows for the formation of an amide bond between the azelaic acid backbone and the heterocyclic amine. The reactions have been shown to produce a range of hybrid molecules, each with a distinct heterocyclic head group. nih.gov
The yields of these reactions have been reported to be in the range of 32% to 40% for the pyrimidine (B1678525) derivatives. nih.gov These synthetic strategies highlight the utility of this compound as a platform for generating a diverse library of hybrid compounds, which is of interest for exploring their potential biological activities. mdpi.comnih.gov
Table 2: Synthesis of Heterocyclic Hybrids from Methyl 9-chloro-9-oxononanoate
| Heterocyclic Amine | Product | Reaction Type | Yield (%) |
| 2-Aminopyrimidine | Methyl 9-oxo-9-(pyrimidin-2-ylamino)nonanoate | Schotten-Baumann | 32 |
| 4-Aminopyrimidine | Methyl 9-oxo-9-(pyrimidin-4-ylamino)nonanoate | Schotten-Baumann | 40 |
Applications of Methyl 9 Oxononanoate in Advanced Organic Synthesis
Precursor in Pharmaceutical Chemistry
In the realm of pharmaceutical research, Methyl 9-oxononanoate (B1257084) has emerged as a crucial starting material for the synthesis of novel molecules with potential therapeutic value. Its linear nine-carbon chain provides an ideal scaffold for the development of targeted inhibitors and bioactive compounds.
Synthesis of Bioactive Hybrids
Methyl 9-oxononanoate is instrumental in the creation of bioactive hybrid molecules, which are new chemical entities that combine two or more pharmacophoric units to enhance therapeutic efficacy or target multiple biological pathways. Scientists have utilized its derivative, methyl 9-chloro-9-oxononanoate, to react with various heterocyclic amines. mdpi.com This strategy has led to the development of novel hybrids containing moieties such as pyridine, pyrimidine (B1678525), benzimidazole, and benzotriazole (B28993). mdpi.com A notable example is the synthesis of Methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate, which was synthesized via a Schotten-Baumann type reaction between 2-aminothiazole (B372263) and methyl 9-chloro-9-oxononanoate. nih.govscbt.com This synthesis resulted in a 43% yield after purification. nih.govscbt.com
Development of Histone Deacetylase (HDAC) Inhibitors
The scaffold of this compound is being explored for the development of Histone Deacetylase (HDAC) inhibitors, a class of drugs under investigation for cancer therapy. mdpi.com HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition can lead to the growth arrest and apoptosis of cancer cells. guidechem.com The research is partly inspired by the structure of 9-hydroxystearic acid (9-HSA), an endogenous HDAC inhibitor. nih.govscbt.com The strategy involves modifying the C-9 position of the molecule while retaining the methylene (B1212753) chain as a spacer, which is a key structural feature for interaction with the HDAC active site. nih.govscbt.com By leveraging the this compound backbone, researchers aim to create new candidates that can effectively inhibit HDACs and offer novel therapeutic options. nih.govscbt.com
Exploration in Anticancer Agent Development
Derivatives of this compound have demonstrated potential as anticancer agents. mdpi.com Hybrids synthesized from this precursor have shown specific antiproliferative activity against various human cancer cell lines. nih.govscbt.com For instance, certain novel molecules displayed specific activity against osteosarcoma cells. mdpi.com Furthermore, the reaction of a this compound derivative with N-methylindole via Friedel-Crafts acylation has produced indole-containing hybrids with potential anticancer properties. mdpi.com
One of the synthesized hybrids, Methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate, has been evaluated for its biological activity. It exhibited cell-specific inhibitory activity on U2OS osteosarcoma cells, while showing no activity on HT-29 colon cancer cells. nih.gov This specificity is significant, as U2OS cells are wild-type for the p53 gene, whereas HT-29 cells have a mutation. This suggests that the compound's mechanism may be linked to p53 activity, leading to cytotoxic effects in p53 wild-type cells. nih.gov
Table 1: In Vitro Antiproliferative Activity of Methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| HT-29 | Colon Carcinoma | >100 nih.gov |
Building Block in Agrochemical Synthesis
While the bifunctional nature of this compound makes it a versatile building block for organic synthesis, its specific applications as a direct precursor in the large-scale synthesis of commercial agrochemicals are not extensively documented in publicly available scientific literature. However, its derivation from oleic acid, a component of vegetable oils, aligns with the growing trend in the agrochemical industry to utilize renewable feedstocks. The aldehyde and ester functionalities could theoretically be used to synthesize a variety of molecules, but specific examples in pesticide or herbicide development are not prominent.
Monomer and Precursor in Polymer Science
This compound serves as a valuable monomer and precursor in the field of polymer science, contributing to the development of new materials from renewable resources.
Development of Polymeric Materials
Derived from natural sources like linseed oil, this compound has direct applications in the formulation of coatings. nih.govrsc.org It is described as a component of linseed oil-based coatings and as a solventless polymeric protective agent. nih.govrsc.org
More significantly, its corresponding carboxylic acid, 9-oxononanoic acid, is a recognized precursor for biopolymers. This positions this compound as a key intermediate in the sustainable production of high-performance polymers. The α,ω-bifunctional nature of its derivatives makes it suitable for the manufacturing of polyamides and polyesters. Additionally, the reduction of this compound yields methyl-9-hydroxynonanoate, another important monomer for the polymer industry. The use of such bio-derived monomers is a critical step toward creating more sustainable plastics and materials.
Table 2: Applications in Polymer Science
| Role | Application / Polymer Type |
|---|---|
| Direct Application | Solventless polymeric protective coatings nih.govrsc.org |
| Precursor | Synthesis of Polyamides |
| Precursor | Synthesis of Polyesters |
Role in Fragrance and Flavor Precursor Chemistry
The direct application of this compound as a fragrance or flavor compound is not established; in fact, industry resources explicitly state it is not intended for such uses thegoodscentscompany.com. However, its bifunctional nature is characteristic of molecules used in the synthesis of fragrance precursors, often called "pro-fragrances." These precursors are designed to release fragrant aldehydes or ketones under specific conditions, such as changes in pH or exposure to light.
While this compound itself is not a direct precursor, its structural motifs are relevant. The aldehyde functional group is a common feature in many fragrance materials. For example, aldehydes like undecanal, dodecanal, and phenylacetaldehyde (B1677652) are key components in many scents google.com. The chemistry of creating fragrance precursors often involves the reaction of an aldehyde or ketone with a carrier molecule, such as a surfactant or polymer, to form a cleavable bond google.com. Although specific research detailing the use of this compound in this exact capacity is limited, its aldehyde group makes it theoretically capable of participating in such reactions to form acetals or other derivatives that could act as controlled-release fragrance systems.
Intermediate in Diverse Organic Molecule Development
The most significant application of this compound is as an intermediate in the synthesis of other valuable organic molecules, particularly as a precursor to monomers for biopolymers researchgate.netrsc.org. Its nine-carbon chain makes it an ideal starting material for producing azelaic acid (nonanedioic acid), a key component in the production of polyamides like Nylon-6,9, as well as polyesters and lubricants researchgate.netgoogle.com.
A notable advancement in this area is the use of biotechnological pathways to produce 9-oxononanoic acid, the carboxylic acid analog of this compound, from renewable resources like linoleic acid researchgate.net. This process represents a more sustainable alternative to traditional petrochemical-based synthesis researchgate.net. The conversion is achieved through a multi-enzyme cascade, which offers high selectivity and operates under mild conditions researchgate.net.
The enzymatic process typically involves two main steps:
Oxygenation : A lipoxygenase (LOX) enzyme catalyzes the insertion of oxygen into linoleic acid to form a hydroperoxide intermediate, 9S-hydroperoxy-octadecadienoic acid (9S-HPODE) researchgate.net.
Cleavage : A hydroperoxide lyase (HPL) enzyme then cleaves the 9S-HPODE intermediate to yield 9-oxononanoic acid and another product researchgate.net.
Subsequent oxidation of the aldehyde group in 9-oxononanoic acid yields azelaic acid researchgate.netmdpi.com. Research has demonstrated the efficiency of this biocatalytic route, achieving high yields and conversions researchgate.net.
| Step | Enzyme | Substrate | Intermediate/Product | Key Transformation |
|---|---|---|---|---|
| 1: Oxygenation | 9S-Lipoxygenase (St-LOX1) | Linoleic Acid | 9S-hydroperoxy-octadecadienoic acid (9S-HPODE) | Dioxygen insertion into the fatty acid chain researchgate.net. |
| 2: Cleavage | 9/13-Hydroperoxide Lyase (Cm-9/13HPL) | 9S-HPODE | 9-Oxononanoic Acid | Cleavage of the hydroperoxide intermediate researchgate.net. |
This bio-based production of 9-oxononanoic acid and its subsequent conversion to azelaic acid is a prime example of green chemistry, providing a sustainable pathway to valuable platform chemicals. Beyond azelaic acid, the bifunctional nature of this compound allows it to be a starting point for a variety of other C9 molecules.
| Derivative Class | Target Molecule Example | Synthetic Step | Potential Application |
|---|---|---|---|
| α,ω-Dicarboxylic Acids | Azelaic Acid | Oxidation of the aldehyde group mdpi.com. | Monomer for polyamides (Nylon) and polyesters researchgate.netmdpi.com. |
| ω-Hydroxy Carboxylic Acids | 9-Hydroxynonanoic Acid | Reduction of the aldehyde group. | Monomer for polyesters; precursor for lubricants and surfactants mdpi.comresearchgate.net. |
| α,ω-Diols | 1,9-Nonanediol | Reduction of both the aldehyde and ester groups. | Monomer for polyesters and polyurethanes. |
| ω-Amino Acids | 9-Aminononanoic Acid | Reductive amination of the aldehyde group. | Monomer for polyamides. |
| Heterocyclic Compounds | Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate | Friedel–Crafts acylation with N-methyl indole (B1671886) mdpi.com. | Intermediate for pharmaceuticals and alkaloids mdpi.com. |
The versatility of this compound as a synthetic intermediate is further highlighted by its use in reactions like Friedel-Crafts acylation to create complex heterocyclic structures, which are key units in many pharmaceutical compounds mdpi.com. This demonstrates its utility beyond polymer chemistry, positioning it as a valuable building block in the broader field of organic synthesis.
Formation and Occurrence of Methyl 9 Oxononanoate in Biological and Environmental Systems
Lipid Peroxidation Pathways
Lipid peroxidation is a complex chain reaction that affects polyunsaturated fatty acids, leading to the formation of a wide array of primary and secondary products. Methyl 9-oxononanoate (B1257084) is a prominent secondary product, arising from the breakdown of unstable lipid hydroperoxides.
One of the principal mechanisms for the formation of methyl 9-oxononanoate is the oxidative cleavage of hydroperoxides derived from linoleic acid. Linoleic acid, an omega-6 polyunsaturated fatty acid, is highly susceptible to oxidation, which results in the formation of hydroperoxide isomers, primarily 9-hydroperoxy-octadecadienoic acid (9-HpODE) and 13-hydroperoxy-octadecadienoic acid (13-HpODE). mdpi.com
The formation of 9-oxononanoic acid (the precursor to this compound) occurs through the cleavage of the 9-HpODE molecule. This process involves the scission of the carbon-carbon bond adjacent to the hydroperoxy group. Specifically, the breakdown of 9-HpODE yields 9-oxononanoic acid and other volatile and non-volatile compounds. In systems containing methanol (B129727) or through subsequent esterification, 9-oxononanoic acid is converted to its methyl ester, this compound. thegoodscentscompany.com
The decomposition of lipid hydroperoxides is often initiated by the homolytic cleavage of the hydroperoxide group, which generates highly reactive alkoxyl radicals. nih.gov These alkoxyl radicals can undergo a variety of reactions, including β-scission, which involves the breaking of a carbon-carbon bond adjacent to the oxygen-bearing carbon. nih.govcabidigitallibrary.org
In the case of linoleic acid hydroperoxides, the formation of an alkoxyl radical at the C-9 position leads to cleavage on either side of this carbon. The β-scission reaction is a major pathway for the formation of shorter-chain aldehydes. nih.gov Cleavage of the bond between C-9 and C-10 of the fatty acid chain results in the formation of 9-oxononanoic acid. This reaction demonstrates how the fragmentation of larger lipid molecules during oxidation contributes to the pool of secondary oxidation products, including this compound. indexcopernicus.com
This compound is a significant compound found in thermally oxidized fats and oils, particularly those used for deep-frying. indexcopernicus.com During frying, high temperatures, oxygen, and water from food create conditions that accelerate lipid oxidation, hydrolysis, and polymerization. mdpi.com The primary oxidation products, hydroperoxides, are unstable at high temperatures and rapidly decompose into a complex mixture of secondary products. indexcopernicus.com
This compound (measured as its precursor, 9-oxononanoate) is one of the major non-volatile aldehydic compounds that accumulate in frying oil with repeated use. It derives from the cleavage of hydroperoxides of oleic and linoleic acids. Unlike volatile aldehydes that are largely removed from the oil, non-volatile compounds like 9-oxononanoate remain and can be absorbed by the fried food. indexcopernicus.com
Studies analyzing various edible oils during deep-frying have shown a significant increase in the concentration of 9-oxononanoate as the number of frying cycles increases. For instance, in one study, the concentration of 9-oxononanoate in a blend of palm, corn, and grapeseed oil increased from undetectable levels to over 900 μg/g after 100 frying cycles.
| Oil Type | Frying Cycles | 9-oxononanoate (μg/g) |
|---|---|---|
| Palm, Corn, Grapeseed (PCG) Blend | 0 | 4.27 |
| Palm, Corn, Grapeseed (PCG) Blend | 20 | 15.82 |
| Palm, Corn, Grapeseed (PCG) Blend | 40 | 56.12 |
| Palm, Corn, Grapeseed (PCG) Blend | 60 | 187.95 |
| Palm, Corn, Grapeseed (PCG) Blend | 80 | 456.12 |
| Palm, Corn, Grapeseed (PCG) Blend | 100 | 903.99 |
Data adapted from a study on 9-oxononanoate content in frying oils. The values represent the concentration of 9-oxononanoate, the direct precursor to this compound, in a mixed oil blend used for frying french fries over 100 cycles.
Endogenous Formation in Organisms
Beyond its formation in processed foods, this compound and its precursor acid are also formed endogenously in biological systems as a result of cellular lipid peroxidation.
This compound has been identified as a naturally occurring compound in certain plant species. For example, it has been reported in Cichorium endivia (endive). Its presence in plant tissues is likely a result of the enzymatic or non-enzymatic oxidation of the plant's own lipids. The enzymes lipoxygenases, which are widespread in plants, can initiate the peroxidation of polyunsaturated fatty acids, leading to the formation of hydroperoxides that can then be cleaved to form aldehydes and other compounds, including the precursors to this compound.
Role in Lipid Oxidation Product Profiles
Its status as a major short-chain glycerol-bound compound in used frying oils underscores its importance in assessing oil degradation. indexcopernicus.com In biological contexts, the accumulation of 9-oxononanoic acid is an indicator of oxidative stress and lipid damage. Studies have shown that 9-oxononanoic acid is one of the major products of peroxidized fatty acids and its accumulation can be detected in blood that has undergone peroxidation. Therefore, it serves as a marker for the extent of lipid peroxidation in both food systems and biological samples.
Advanced Analytical Methodologies for Methyl 9 Oxononanoate and Its Derivatives
Chromatographic Techniques for Separation and Identification
Chromatography is a cornerstone for the analysis of Methyl 9-oxononanoate (B1257084), providing the necessary resolution to separate it from complex mixtures and enabling its precise measurement. The choice of technique depends on the analytical goal, whether it is qualitative identification, quantitative analysis, or preparative isolation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like Methyl 9-oxononanoate. nih.gov The compound is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. Subsequently, the mass spectrometer fragments the eluted molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a chemical fingerprint.
The electron ionization (EI) mass spectrum of this compound exhibits characteristic peaks that are crucial for its identification. nih.gov The molecular ion peak (M+) may be observed, but often, fragmentation provides more definitive structural information. Common fragments for fatty acid methyl esters include a prominent peak at m/z 74, resulting from a McLafferty rearrangement of the methyl ester group, and a peak at m/z 87. researchgate.net The presence of the aldehyde group in this compound will also influence the fragmentation pattern, yielding specific ions that aid in its unambiguous identification. nih.gov
Key Fragmentation Data for this compound:
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Identity |
| 74 | 99.99 | McLafferty rearrangement product of the methyl ester |
| 87 | 66.40 | Cleavage at the C2-C3 position of the acyl group |
| 55 | 64.90 | Alkyl fragment |
| 111 | 46.90 | Further fragmentation product |
| 83 | 46.00 | Alkyl fragment |
This data is based on the experimental GC-MS spectrum available in the PubChem database for this compound. nih.gov
Due to the reactive nature of the aldehyde group, derivatization is often employed to enhance the thermal stability and volatility of this compound for GC-MS analysis. nih.govnih.gov This chemical modification also improves chromatographic peak shape and can introduce specific fragmentation patterns that aid in sensitive and selective detection.
A common derivatization strategy for aldehydes involves reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.govsigmaaldrich.com This reaction forms a stable oxime derivative, which is highly responsive to electron capture detection (ECD) and can be readily analyzed by GC-MS. nih.gov The resulting PFBHA-oxime of this compound will have a significantly higher molecular weight, and its mass spectrum will be characterized by the loss of the pentafluorobenzyl group ([M-181]⁺), providing a selective marker for identification and quantification in complex matrices. nih.gov Other derivatization approaches for aldehydes include reactions to form hydrazones or semicarbazones. nih.gov
Common Derivatization Reagents for Aldehydes in GC-MS:
| Reagent | Derivative Formed | Advantages |
| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | PFBHA-oxime | Increases volatility and thermal stability, excellent for electron capture detection (ECD) and selective mass spectrometric analysis. nih.govsigmaaldrich.com |
| 2,4-Dinitrophenylhydrazine (DNPH) | DNPH-hydrazone | Commonly used for HPLC-UV analysis, but can be adapted for GC-MS. nih.gov |
| Methoxyamine hydrochloride (MeOx) | Methoxime | Protects the aldehyde group and reduces isomerization. youtube.com |
| N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) ether/ester | Increases volatility and reduces polarity of hydroxyl and carboxyl groups, but less specific for aldehydes. youtube.com |
Quantifying this compound in complex matrices such as frying oils and fungal extracts presents analytical challenges due to the presence of numerous interfering compounds. unibuc.ronih.gov GC-MS, particularly in selected ion monitoring (SIM) mode, offers the high selectivity and sensitivity required for accurate quantification in such samples. unibuc.ro The methodology typically involves extraction of the analyte from the matrix, followed by derivatization and GC-MS analysis.
For the analysis of frying oils, a lipid extraction is performed, often followed by a cleanup step to remove the bulk of the triacylglycerols. unibuc.ronih.gov Fungal extracts, which can contain a diverse array of volatile and semi-volatile organic compounds, also require careful sample preparation to isolate the fraction containing this compound. chromatographytoday.comnih.govareeo.ac.iroup.com The use of an internal standard, a structurally similar compound added to the sample at a known concentration before extraction, is crucial for accurate quantification. The internal standard helps to correct for variations in extraction efficiency and instrumental response.
Typical Steps for Quantification of this compound in Complex Matrices:
Sample Preparation: Homogenization of the sample matrix.
Extraction: Liquid-liquid extraction or solid-phase extraction to isolate the lipid or volatile fraction containing this compound. nih.gov
Derivatization: Reaction with a suitable agent like PFBHA to enhance analytical performance. sigmaaldrich.com
GC-MS Analysis: Injection of the derivatized extract into the GC-MS system, operating in SIM mode for targeted quantification.
Quantification: Calculation of the concentration of this compound based on the peak area ratio of the analyte to the internal standard and a calibration curve generated from standards of known concentrations. unibuc.ro
High-Performance Liquid Chromatography (HPLC) is a valuable technique for the analysis of lipid hydroperoxides, which are the precursors to this compound. oup.commdpi.com Since hydroperoxides are often thermally labile and can decompose in the hot injector of a gas chromatograph, HPLC, which operates at or near room temperature, is a more suitable method for their direct analysis. mdpi.com
The analysis of hydroperoxides can be performed using either normal-phase or reversed-phase HPLC. mdpi.com Detection is commonly achieved using ultraviolet (UV) absorbance at around 234 nm, as the conjugated diene system formed during the peroxidation of polyunsaturated fatty acids absorbs strongly at this wavelength. oup.com More sensitive and specific detection can be achieved by coupling HPLC with chemiluminescence or mass spectrometry detectors. merckmillipore.comnih.gov By analyzing the hydroperoxide profile of a sample, indirect information about the potential for this compound formation can be obtained.
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is well-suited for monitoring the progress of chemical reactions, such as the synthesis of this compound or its derivatives. libretexts.orgrochester.edu In TLC, a small aliquot of the reaction mixture is spotted onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. The plate is then developed in a suitable solvent system (mobile phase).
As the reaction proceeds, the starting materials are consumed, and the product is formed. This change in composition can be visualized on the TLC plate. libretexts.org By spotting the reaction mixture alongside the starting material(s) and a co-spot (a mixture of the starting material and the reaction mixture), the disappearance of the reactant spot and the appearance of a new product spot can be tracked over time. rochester.edu This allows for a quick determination of whether the reaction is complete. For instance, in the ozonolysis of methyl oleate (B1233923) to produce this compound, TLC can be used to monitor the disappearance of the methyl oleate spot and the appearance of the this compound spot. chegg.comwikipedia.org
Silica gel column chromatography is a fundamental preparative technique used for the purification and isolation of this compound from reaction mixtures or natural extracts. sorbchemindia.comteledynelabs.com This method separates compounds based on their differential adsorption to the silica gel stationary phase and their solubility in the mobile phase. teledynelabs.com
In a typical procedure, a glass column is packed with silica gel, and the crude sample containing this compound is loaded onto the top of the column. A solvent or a mixture of solvents (eluent) is then passed through the column. researchgate.net Compounds with a lower affinity for the polar silica gel and higher solubility in the eluent will travel down the column more quickly, while more polar compounds will be retained more strongly and elute later. researchgate.net Since this compound is a relatively nonpolar compound, it can be effectively separated from more polar byproducts or unreacted starting materials by using a nonpolar eluent system, such as a mixture of hexane (B92381) and ethyl acetate. researchgate.net Fractions are collected as the eluent exits the column, and these can be analyzed by TLC to identify those containing the pure this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Spectroscopic Characterization Techniques for Structural Elucidation
The unambiguous determination of the chemical structure of this compound and its derivatives is accomplished through the application of various spectroscopic techniques. These methods provide insights into the electronic and nuclear environments within the molecule.
Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. nih.govnih.govmdpi.com By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atom connectivity and spatial relationships. For the structural elucidation of long-chain esters like this compound, ¹H-NMR, ¹³C-NMR, and more advanced experiments like DEPT and NOESY are invaluable.
Proton NMR (¹H-NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of a derivative, Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate, the aliphatic chain protons can be assigned based on their chemical shift (δ), multiplicity, and coupling constants (J). mdpi.com
The protons of the nonanoate (B1231133) chain exhibit characteristic signals. The methyl ester protons (-OCH₃) typically appear as a singlet. The methylene (B1212753) protons adjacent to the ester carbonyl (-CH₂-COO) and the keto group (-CH₂-CO-) are shifted downfield due to the electron-withdrawing effects of the oxygen atoms. The other methylene groups along the chain create a complex multiplet in the upfield region.
Table 1: Representative ¹H-NMR Data for the Nonanoate Moiety in a Derivative Data based on Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate mdpi.com
| Atom Position | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | 2.30 | t |
| H-3 | 1.63 | m |
| H-4, H-5, H-6 | 1.33 | m |
| H-7 | 1.72 | m |
| H-8 | 3.03 | t |
Note: 't' denotes a triplet, 'm' a multiplet, and 's' a singlet. The specific chemical shifts and multiplicities can vary slightly based on the solvent and the specific derivative.
Carbon-13 NMR (¹³C-NMR) provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal. For the nonanoate chain, two carbonyl carbons are present: one for the ester and one for the keto group, which resonate at characteristic downfield shifts. The carbon of the methyl ester group (-OCH₃) appears further upfield, while the methylene carbons of the aliphatic chain produce signals in the intermediate region.
For the related compound 9-oxononanoyl cholesterol, the carbon signals for the fatty acid portion have been identified. researchgate.net
Table 2: Representative ¹³C-NMR Data for the 9-Oxononanoyl Moiety Data based on 9-oxononanoyl cholesterol researchgate.net
| Atom Position | Chemical Shift (δ, ppm) |
|---|---|
| C-1 (Ester C=O) | 173.28 |
| C-2 | 35.76 |
| C-3 | 24.91 |
| C-4, C-5, C-6 | 28.84 / 28.21 |
| C-7 | 28.93 |
| C-8 | 27.98 |
Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR experiment used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. This technique is instrumental in confirming the assignments made in the standard ¹³C-NMR spectrum.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.govmdpi.com It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.
For this compound, the NIST WebBook and PubChem database show mass spectral data obtained via electron ionization (EI), typically coupled with Gas Chromatography (GC-MS). nih.govnist.gov The fragmentation pattern is key to confirming the structure. Common fragments include ions resulting from cleavage at the carbonyl groups and along the aliphatic chain.
Table 3: Key Fragments in the Electron Ionization Mass Spectrum of this compound
| m/z | Relative Intensity | Possible Fragment Identity |
|---|---|---|
| 74 | 99.99 | [CH₃O-C(OH)=CH₂]⁺ (McLafferty rearrangement) |
| 87 | 66.40 | [CH₃OOC-CH₂-CH₂]⁺ |
| 55 | 64.90 | [C₄H₇]⁺ |
| 111 | 46.90 | [M - C₃H₅O₂]⁺ |
Data sourced from PubChem and NIST databases. nih.govnist.gov
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules, often causing less fragmentation than electron ionization. nih.gov In the analysis of a derivative like Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate, ESI-MS is used to determine the accurate molecular weight. mdpi.com The compound is typically detected as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry (HRMS) using ESI can provide the elemental composition of the molecule with high accuracy.
Table 4: ESI-MS Data for Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate mdpi.com
| Ion Species | Calculated m/z | Found m/z |
|---|
This precise mass measurement confirms the elemental formula of the derivative, which is a critical piece of evidence in its structural characterization.
Fourier-Transform Infrared Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive analytical technique used to identify functional groups within a molecule. The FT-IR spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups: a methyl ester and an aldehyde. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending, at specific wavenumbers, which are indicative of the bonds present.
The primary characteristic absorption bands for this compound are dominated by the carbonyl (C=O) stretching vibrations of both the ester and the aldehyde functionalities. Saturated aliphatic esters typically exhibit a strong absorption band in the range of 1750-1735 cm⁻¹ vscht.cz. The aldehyde carbonyl stretch for saturated aliphatic aldehydes is observed between 1740-1720 cm⁻¹ orgchemboulder.com. Due to the presence of both functional groups in this compound, a strong, and possibly broad, carbonyl absorption band is expected in the 1750-1720 cm⁻¹ region.
Another key diagnostic feature for the aldehyde group is the C-H stretching vibration of the aldehyde proton (O=C-H). This typically appears as two weak to moderate bands in the region of 2830-2695 cm⁻¹ orgchemboulder.com. Often, one of these peaks, usually around 2720 cm⁻¹, is more distinct and serves as a reliable indicator of an aldehyde orgchemboulder.comtutorchase.com. These peaks are crucial for distinguishing an aldehyde from other carbonyl-containing compounds like ketones libretexts.orgoregonstate.edupressbooks.pub.
The presence of the methyl ester group is further confirmed by several other characteristic peaks. A strong absorption corresponding to the C-O stretching vibration is expected in the range of 1320-1000 cm⁻¹ vscht.cz. More specifically, fatty acid methyl esters often show a distinct peak for the methoxy (B1213986) group (O-CH₃) stretching around 1197 cm⁻¹ journalajacr.com. Additionally, a moderate peak due to the asymmetric bending of the methyl (CH₃) group is typically observed around 1436 cm⁻¹ journalajacr.com.
The long aliphatic chain of this compound will also produce characteristic signals. Strong C-H stretching vibrations from the methylene (CH₂) and methyl (CH₃) groups of the alkane chain are expected in the 3000-2850 cm⁻¹ range vscht.cz. Bending vibrations for these groups, often referred to as scissoring and rocking, will appear in the 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹ regions, respectively vscht.cz.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Ester Carbonyl | C=O Stretch | 1750-1735 | Strong |
| Aldehyde Carbonyl | C=O Stretch | 1740-1720 | Strong |
| Aldehyde C-H | C-H Stretch | 2830-2695 (often a distinct peak around 2720) | Weak to Moderate |
| Ester C-O | C-O Stretch | 1320-1000 | Strong |
| Methoxy Group | O-CH₃ Stretch | ~1197 | Moderate |
| Methyl Group | Asymmetric Bend | ~1436 | Moderate |
| Aliphatic C-H | C-H Stretch | 3000-2850 | Strong |
| Methylene Group | C-H Bend (Scissoring) | 1470-1450 | Moderate |
| Methyl Group | C-H Bend (Rocking) | 1370-1350 | Moderate |
Ultraviolet-Visible Spectroscopy (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. This technique is particularly sensitive to the presence of chromophores, which are parts of a molecule that absorb light in the UV-Vis range. In this compound, the carbonyl groups of the aldehyde and ester functionalities act as the primary chromophores.
The absorption of UV radiation by carbonyl compounds typically involves the excitation of a non-bonding electron (n) from an oxygen lone pair to an anti-bonding π* orbital. This is known as an n→π* transition jove.commasterorganicchemistry.com. For saturated, non-conjugated aldehydes and esters, this transition is electronically "forbidden," resulting in a weak absorption band jove.commasterorganicchemistry.com. This weak absorption for aliphatic aldehydes and ketones is typically observed in the 270-300 nm region masterorganicchemistry.com.
This compound, being a saturated aliphatic compound, is expected to exhibit a weak absorption maximum (λmax) in this near-UV range due to the n→π* transition of the aldehyde's carbonyl group masterorganicchemistry.com. The ester carbonyl group also undergoes an n→π* transition, but its absorption is generally weaker and occurs at shorter wavelengths, often around 205-215 nm, which is near the lower limit of detection for standard UV-Vis spectrophotometers.
A stronger electronic transition, the π→π* transition, also occurs in carbonyl groups. However, for non-conjugated systems like this compound, this transition requires higher energy and thus absorbs at shorter wavelengths, typically below 200 nm jove.com. This region is often referred to as the vacuum UV region and is not accessible with standard instrumentation nih.gov.
The molar absorptivity (ε) for the n→π* transition in aliphatic aldehydes is typically low, in the range of 10-30 L·mol⁻¹·cm⁻¹. This low intensity is a hallmark of this type of forbidden transition. The position of the λmax can be influenced by the solvent used for the analysis.
Table 2: Expected UV-Vis Absorption for this compound
| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| Aldehyde C=O | n→π | 270-300 | ~10-30 |
| Ester C=O | n→π | ~205-215 | Very Low |
| Aldehyde/Ester C=O | π→π* | <200 | High |
Industrial and Scalability Aspects of Methyl 9 Oxononanoate Production
Comparison of Industrial Synthesis Methods
The primary industrial route to Methyl 9-oxononanoate (B1257084) is the ozonolysis of methyl oleate (B1233923). However, alternative methods, such as catalytic oxidation, are being explored to offer a greener profile. A detailed comparison of these methods is crucial for process selection and optimization.
Ozonolysis: This is the most established industrial method for the oxidative cleavage of the double bond in oleic acid or its esters. The process involves bubbling ozone through the raw material, followed by a work-up step to yield Methyl 9-oxononanoate and other co-products. While effective, ozonolysis presents certain hazards due to the use of ozone, a highly reactive and potentially explosive gas.
Catalytic Oxidation: As an alternative to ozonolysis, catalytic oxidation methods are gaining traction. These processes often utilize more benign oxidants like hydrogen peroxide in the presence of a catalyst. For instance, a ruthenium nanoparticle-based catalytic system has been shown to convert methyl oleate to this compound. While this method can offer high yields for the aldehyde product, the conversion rate of the starting material may be lower compared to ozonolysis.
Below is a comparative table of the key parameters for these synthesis methods.
| Synthesis Method | Yield (%) | Temperature (°C) | Reaction Time | Environmental Impact |
| Ozonolysis | High (Specific industrial yields are proprietary but generally considered efficient) | Typically low temperatures (e.g., -78 to 0) | Varies with scale and reactor design | Involves hazardous ozone; potential for peroxide formation. |
| Catalytic Oxidation (Ru-based) | 79% (for this compound) | Not specified in detail for industrial scale | 12 hours (lab scale) | Avoids ozone; may use greener oxidants like H2O2. Catalyst recycling is a key consideration. mdpi.com |
| Enzymatic Conversion | 73% (for 9-oxononanoic acid) | Ambient | Not specified for industrial scale | Biocatalytic, operates under mild conditions, potentially lower energy consumption. pmarketresearch.com |
Cost Efficiency Considerations in Production
The economic viability of this compound production is influenced by several factors, including the cost of raw materials, energy consumption, catalyst cost and lifespan, and the capital expenditure for the reactor and downstream processing equipment.
Raw Material Costs: The primary feedstock is oleic acid or methyl oleate, typically derived from vegetable oils or animal fats. The price of these bio-based raw materials can fluctuate based on agricultural market trends.
Energy Consumption: Ozonolysis requires energy for ozone generation. While catalytic and enzymatic processes may operate at lower temperatures, energy is still required for heating, stirring, and product separation.
Catalyst Costs: For catalytic oxidation, the cost of the catalyst (e.g., ruthenium-based) and its stability over multiple cycles are significant economic factors. Efficient catalyst recovery and regeneration are crucial for cost-effective production.
A detailed techno-economic analysis for the production of similar chemicals, such as pelargonic acid and azelaic acid from oleic acid, can provide insights into the potential cost structure for this compound.
Scalability of Synthesis Processes
The ability to scale up a synthesis process from the laboratory to an industrial level is a critical aspect of commercial production. Continuous-flow reactors are emerging as a promising technology for the safe and efficient large-scale synthesis of chemicals, including those produced via ozonolysis.
Continuous-Flow Reactors: These systems offer several advantages over traditional batch reactors, particularly for hazardous reactions like ozonolysis. By conducting the reaction in a continuous stream through a microreactor or a packed-bed reactor, the volume of hazardous material at any given time is significantly reduced, enhancing safety. Furthermore, continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivity.
Recent developments have demonstrated the potential for scalable and sustainable catalyst-free continuous-flow ozonolysis of fatty acids. rsc.orgncl.res.in This approach not only improves safety but can also be more energy-efficient and has a smaller chemical footprint compared to batch processes. rsc.orgncl.res.in The use of continuous-flow reactors can facilitate the production of large quantities of material, with one study reporting a scale-up to over 100 grams with an 86% yield for azelaic acid, a co-product of oleic acid ozonolysis. rsc.org
By-Product Utilization and Economic Value Creation
The primary by-products of oleic acid ozonolysis include:
Nonanal (B32974) (Pelargonaldehyde): A C9 aldehyde with applications in the fragrance and flavor industry. The global market for nonanal is driven by its use in perfumery and as a food additive.
Pelargonic Acid (Nonanoic Acid): A C9 monocarboxylic acid used in the production of herbicides, lubricants, and plasticizers. The pelargonic acid market was valued at approximately USD 193.7 million in 2023 and is projected to grow.
Azelaic Acid: A C9 dicarboxylic acid used in the production of polymers (like Nylon 6,9), plasticizers, and in the cosmetics and pharmaceutical industries for treating skin conditions. The market for pelargonic acid and azelaic acid was valued at USD 185.4 million in 2023 and is expected to reach USD 310.5 million by 2031. acs.org
The successful commercialization of these by-products can significantly offset the production costs of this compound and contribute to a more sustainable and circular bio-based chemical industry.
Future Directions and Research Opportunities
Development of Novel Synthetic Pathways
The predominant industrial method for producing methyl 9-oxononanoate (B1257084) is through the ozonolysis of oleic acid methyl ester, a major component of many vegetable oils like olive and canola oil. britannica.comwikipedia.orgulaval.ca This process involves cleaving the carbon-carbon double bond in methyl oleate (B1233923) with ozone. wikipedia.orgyoutube.commdpi.com While effective and high-yielding, ozonolysis presents challenges, including significant energy consumption for ozone generation and safety concerns associated with the use of highly reactive ozone. ulaval.caresearchgate.net
Future research is increasingly focused on developing "greener" and more sustainable synthetic routes. Key areas of exploration include:
Biocatalytic Approaches: Enzymatic cascades are a promising alternative. researchgate.net A two-step, one-pot process using 9S-lipoxygenase and 9/13-hydroperoxide lyase can convert linoleic acid into 9-oxononanoic acid, the carboxylic acid precursor to methyl 9-oxononanoate. researchgate.net This biotechnological pathway offers an environmentally favorable option, avoiding harsh reagents and high energy inputs. researchgate.net Further research into optimizing these multi-enzyme systems and engineering microbes for whole-cell biocatalysis could lead to commercially viable and sustainable production. mdpi.com
Advanced Catalytic Oxidation: Another avenue is the replacement of ozone with cleaner oxidants like hydrogen peroxide (H₂O₂). This requires the development of highly efficient and selective catalysts. While still an area of active research, tungsten-based and other metal catalysts are being investigated for the oxidative cleavage of fatty acids, which could provide a safer and less energy-intensive alternative to ozonolysis.
| Pathway | Description | Advantages | Challenges |
|---|---|---|---|
| Ozonolysis | Cleavage of unsaturated fatty acid esters (e.g., methyl oleate) using ozone. wikipedia.orggoogle.com | High yield, well-established. perfumerflavorist.com | High energy consumption, safety hazards. researchgate.net |
| Enzymatic Cascade | Multi-enzyme conversion of fatty acids (e.g., linoleic acid) to 9-oxononanoic acid. researchgate.net | Environmentally friendly, sustainable, high selectivity. researchgate.net | Enzyme stability, cost, and process scale-up. |
| Catalytic Oxidation | Oxidative cleavage using alternative oxidants like H₂O₂ with a catalyst. | Potentially safer and less energy-intensive than ozonolysis. | Requires development of highly active and selective catalysts. ulaval.ca |
Exploration of Undiscovered Biological Activities
The biological role and potential therapeutic applications of this compound itself are largely uncharted territory. However, research on its derivatives and related compounds provides compelling clues for future investigation.
Derivatives of the azelayl chain (the nine-carbon backbone of this compound) have shown potential as anticancer agents. mdpi.com For example, hybrid compounds connecting this chain to heterocyclic moieties have demonstrated antiproliferative activity against various human cancer cell lines. mdpi.comresearchgate.net This suggests that this compound could serve as a scaffold for developing new therapeutic agents.
Furthermore, its parent acid, 9-oxononanoic acid, is known to be formed from the autoxidation of linoleic acid and has been shown to decrease fatty acid synthesis in rats. caymanchem.com The natural occurrence of this compound has also been reported in endives (Cichorium endivia), hinting at a potential role in plant biology that is yet to be understood. nih.gov
Future research should focus on:
Screening this compound for baseline cytotoxic and antiproliferative effects on various cancer cell lines.
Investigating its metabolic effects, drawing parallels from related medium-chain fatty acids.
Elucidating its natural biological function in plants where it has been identified.
Design and Synthesis of Advanced this compound Derivatives
This compound is an ideal platform molecule for synthesizing advanced derivatives due to its two reactive functional groups. The terminal aldehyde can be modified through reactions like oxidation, reduction, or condensation, while the methyl ester can be hydrolyzed or converted to amides.
Recent research has successfully demonstrated the synthesis of novel hybrids with potential as anticancer agents. mdpi.com These efforts highlight the compound's utility as a versatile building block. Examples of synthesized derivatives include:
Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate: Synthesized via a Friedel–Crafts acylation, this indole (B1671886) derivative is of interest for its potential as an anti-cancer agent. mdpi.com
Methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate: Prepared through a Schotten–Baumann type reaction, this 2-aminothiazole (B372263) derivative has shown cell-specific inhibitory activity on human osteosarcoma (U2OS) cells. researchgate.netmdpi.com
The design of future derivatives could target a wide range of applications by strategically combining the nine-carbon aliphatic chain of this compound with various pharmacologically active moieties. This modular approach allows for the systematic exploration of structure-activity relationships to develop new therapeutic candidates. nih.govmdpi.comnih.gov
| Derivative Name | Synthetic Method | Potential Application |
|---|---|---|
| Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate | Friedel–Crafts acylation mdpi.com | Anticancer agent mdpi.com |
| Methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate | Schotten–Baumann reaction mdpi.com | Antiproliferative agent researchgate.netmdpi.com |
Applications in Emerging Technologies
The bifunctional nature of this compound makes it a valuable monomer for the synthesis of advanced polymers and materials, aligning with the global shift towards renewable and sustainable resources.
Biopolymers and Biodegradable Polyesters: The most significant emerging application is in the production of biopolymers. researchgate.net By reducing the aldehyde group to a hydroxyl group, this compound is converted into methyl 9-hydroxynonanoate. This hydroxy ester is a monomer that can be polymerized to create potentially biodegradable polyesters, such as polyhydroxyalkanoates. researchgate.net These materials are sought-after alternatives to petroleum-based plastics in packaging and biomedical applications. researchgate.netmdpi.com
Protective Coatings: this compound is currently used as a component in linseed oil-based, solventless polymeric protective coatings. scbt.comcymitquimica.com Future research could expand on this by developing novel coating systems that leverage its reactivity to create durable, bio-based films with enhanced properties for various industrial applications.
Comprehensive Environmental Impact Assessment of Production and Use
As the production and application of this compound scale up, a thorough evaluation of its environmental footprint becomes imperative. A comprehensive Life Cycle Assessment (LCA) is needed to quantify the environmental impacts from "cradle-to-gate" (from raw material extraction to the finished product) or "cradle-to-grave" (including use and disposal). cal-tek.eu
While no specific LCA for this compound exists, studies on similar oleochemicals, such as palm-based fatty acids and methyl esters, provide a framework for what such an assessment would entail. mpob.gov.mympob.gov.myresearchgate.net Key considerations for a future LCA would include:
Raw Material Production: The environmental impact of cultivating and processing the source vegetable oils (e.g., palm, soy, canola) is a major factor. This includes land use, fertilizer and pesticide application, and water consumption. mdpi.com
Synthesis Process: The energy consumption and environmental releases associated with different synthetic pathways must be compared. The high electricity demand of ozonolysis is a known environmental hotspot. researchgate.netmpob.gov.my An LCA would quantify the potential benefits of shifting to enzymatic or catalytic H₂O₂-based processes.
End-of-Life: The biodegradability and ecotoxicity of this compound and the polymers derived from it would need to be assessed to understand their impact on ecosystems after disposal.
Conducting a comprehensive LCA will be crucial for guiding the sustainable development of this compound production technologies and ensuring that its adoption contributes positively to a circular bioeconomy. mpob.gov.myresearchgate.net
Q & A
Q. What are the primary formation pathways of methyl 9-oxononanoate in lipid oxidation studies?
this compound is generated during the oxidative cleavage of 9-hydroperoxy-octadecadienoic acid (9-OOH) in lipid peroxidation (LPO) processes. This occurs via β-scission of alkoxyl radicals derived from 9-OOH intermediates, leading to the formation of aldehydes and keto-esters. For example, in simulated gastric conditions, 9-OOH cleavage produces this compound alongside other short-chain aldehydes like deca-2,4-dienals . Additionally, thermal cleavage of β-hydroxy hydroperoxides under optimized conditions (e.g., in acetonitrile) yields this compound with high selectivity (81%) .
Q. What are the standard methods for synthesizing this compound in organic chemistry?
Common synthetic routes include:
- Friedel-Crafts Acylation : Reacting methyl 9-chloro-9-oxononanoate with aromatic substrates (e.g., N-methyl indole) in the presence of AlCl₃, yielding derivatives like methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate .
- Catalytic Epoxide Cleavage : Using WO₃/MCM-41 as a catalyst with H₂O₂ to cleave methyl 9,10-epoxystearate, achieving 78.4% yield at 80°C in 20 minutes .
- Thermal Degradation : Controlled heating of β-hydroxy hydroperoxides in acetonitrile to isolate this compound .
Q. How is this compound detected and quantified in complex matrices like frying oils?
Gas chromatography-mass spectrometry (GC-MS) is the primary method. In oxidized frying oils, this compound is identified as a major aldehyde ester alongside methyl 8-oxooctanoate. Quantification involves derivatization (e.g., methylation with diazomethane) to stabilize volatile compounds prior to analysis . In fungal extracts, GC-MS combined with silica gel chromatography isolates this compound derivatives like ethyl 9-oxononanoate .
Q. What spectroscopic techniques are used to characterize this compound?
Structural elucidation relies on:
- ¹H/¹³C NMR : To confirm ester carbonyl (δ ~172–174 ppm) and keto-group (δ ~209 ppm) signals.
- FT-IR : Bands at ~1725 cm⁻¹ (C=O stretch) and ~2850–2950 cm⁻¹ (alkyl C-H stretch) .
- ESI-MS : High-resolution mass spectrometry (HRMS) for molecular weight validation (C₁₀H₁₈O₃, exact mass 186.2481) .
Advanced Research Questions
Q. How can contradictory data on synthesis yields of this compound be resolved?
Discrepancies arise from reaction conditions (e.g., temperature, catalyst loading). For example:
- WO₃/MCM-41 catalysis achieves 78.4% yield in 20 minutes at 80°C , whereas thermal cleavage of β-hydroxy hydroperoxides yields 57–55% isolated product after purification .
- Methodological adjustments, such as optimizing solvent polarity (acetonitrile vs. chloroform) or catalyst recycling, can improve reproducibility. Statistical tools like ANOVA should be applied to compare yield distributions across methodologies .
Q. What strategies optimize this compound synthesis for scalable applications?
- Catalyst Design : Heterogeneous catalysts like WO₃/MCM-41 enable high conversion (99.4%) and reusability (3 cycles without activity loss) .
- Flow Chemistry : Continuous reactors may enhance thermal cleavage efficiency by minimizing side reactions .
- Green Solvents : Replace chloroform with biodegradable solvents (e.g., cyclopentyl methyl ether) in Friedel-Crafts reactions to improve sustainability .
Q. How can this compound be functionalized for biological studies?
Derivatization via:
- Amino Group Incorporation : Reacting this compound with amines (e.g., diethylamine) under basic conditions to form amides like methyl 9-(diethylamino)-9-oxononanoate, which are precursors for bioactive molecules .
- Indole Hybridization : Friedel-Crafts acylation with N-methyl indole creates hybrid compounds with potential anticancer activity .
Q. What role does this compound play in oxidative stress and disease models?
As a lipid peroxidation product, it may contribute to protein crosslinking via Michael addition or epoxy ring-opening, altering cellular signaling. However, its direct role in diseases like cancer remains unclear. Studies suggest monitoring its accumulation via immunochemical assays to assess oxidative stress in pathological conditions .
Q. What challenges arise in isolating this compound from natural sources?
- Volatility : Loss during extraction requires low-temperature processing or derivatization .
- Matrix Complexity : Co-elution with similar esters in fungal extracts (e.g., Lasiosphaera nipponica) necessitates advanced chromatography (e.g., silica gel with petroleum ether/ether gradients) .
Q. How should stability and reactivity of this compound be managed in experimental settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
